1-Bromo-4-methanesulfonyl-2-methylbenzene

Synthetic methodology Process chemistry Sulfone preparation

This ortho-methyl-substituted aryl bromide sulfone is critical for PRC2/EZH2 inhibitor scaffolds (naphthyridine/imidazo[1,2-c]pyrimidine). The 2-methyl group introduces essential steric hindrance absent in 1-bromo-4-methanesulfonylbenzene, affecting cross-coupling kinetics and SAR fidelity. Using the non-methylated analog risks yield loss and pharmacophore mismatch. Synthesis from 1-bromo-2-methyl-4-methylsulfanylbenzene with Oxone proceeds in 83% yield; ¹H NMR characterization available. Ideal for medicinal chemistry requiring precise steric/electronic tuning.

Molecular Formula C8H9BrO2S
Molecular Weight 249.13 g/mol
CAS No. 99769-28-5
Cat. No. B1444687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-methanesulfonyl-2-methylbenzene
CAS99769-28-5
Molecular FormulaC8H9BrO2S
Molecular Weight249.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)C)Br
InChIInChI=1S/C8H9BrO2S/c1-6-5-7(12(2,10)11)3-4-8(6)9/h3-5H,1-2H3
InChIKeyPGHRWRDJUMHHHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-methanesulfonyl-2-methylbenzene (CAS 99769-28-5): Procurement-Grade Aryl Bromide Sulfone for PRC2-Targeted Pharmaceutical Synthesis


1-Bromo-4-methanesulfonyl-2-methylbenzene (CAS 99769-28-5) is an ortho-methyl-substituted aryl bromide sulfone with the molecular formula C₈H₉BrO₂S and a molecular weight of 249.12–249.13 g/mol . This compound functions as a versatile building block in medicinal chemistry and specialty chemical synthesis, where its bromo substituent at the 1-position enables participation in palladium-catalyzed cross-coupling reactions, while the methanesulfonyl group at the 4-position provides electronic modulation and synthetic handles for further transformations [1]. The ortho-methyl group at the 2-position introduces steric and electronic effects that distinguish this compound from non-methylated analogs in terms of reactivity and downstream application compatibility [1].

1-Bromo-4-methanesulfonyl-2-methylbenzene: Why Ortho-Methyl Substitution Prevents Direct Analog Replacement


The ortho-methyl substituent in 1-bromo-4-methanesulfonyl-2-methylbenzene fundamentally alters the compound‘s steric profile, electronic distribution, and crystalline packing behavior relative to non-methylated analogs such as 1-bromo-4-methanesulfonylbenzene (CAS 3466-32-8). This structural distinction translates into measurable differences in physical properties, cross-coupling reaction kinetics, and the steric compatibility of downstream intermediates in congested molecular scaffolds [1]. Generic substitution with the non-methylated analog introduces risk of altered reaction yields, divergent regioselectivity in subsequent transformations, and potential incompatibility with structure-activity relationship (SAR) requirements in pharmaceutical lead optimization programs, particularly those involving PRC2-targeted therapeutics .

1-Bromo-4-methanesulfonyl-2-methylbenzene: Quantitative Differentiation Evidence vs. Closest Analogs


Oxone-Mediated Synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene: 83% Isolated Yield vs. Literature Sulfide Oxidation Precedents

1-Bromo-4-methanesulfonyl-2-methylbenzene was synthesized via Oxone-mediated oxidation of 1-bromo-2-methyl-4-methylsulfanylbenzene in methanol/water at 0 °C to room temperature over 18 hours, yielding 2.38 g (83% isolated yield) of the target sulfone as a white solid . While direct comparator yields for identical starting materials are not available in the accessed literature, this 83% yield using Oxone under aqueous methanolic conditions represents a practical and scalable synthetic route relative to alternative sulfone-forming methodologies (e.g., mCPBA oxidation or hydrogen peroxide-based systems), which may require extended workup or generate stoichiometric byproduct streams .

Synthetic methodology Process chemistry Sulfone preparation

Physical Property Differentiation: Solid-State Behavior of 1-Bromo-4-methanesulfonyl-2-methylbenzene vs. 1-Bromo-4-methanesulfonylbenzene

1-Bromo-4-methanesulfonyl-2-methylbenzene is isolated as a white solid following synthesis (¹H NMR confirmed: δ 7.81, 7.75, 7.62, 3.05, 2.50 ppm in CDCl₃), with the ortho-methyl substituent disrupting crystal packing relative to the non-methylated analog 1-bromo-4-methanesulfonylbenzene (CAS 3466-32-8), which exhibits a well-defined melting point of 101–102 °C . The target compound's exact melting point is not reported in the accessed literature; however, the presence of the ortho-methyl group is expected to lower lattice energy and reduce melting point relative to the non-methylated analog based on established structure-property relationships in substituted aryl sulfones .

Physical characterization Form handling Solid-state properties

Molecular Weight and Computed Lipophilicity Differentiation: Ortho-Methyl Impact on Physicochemical Descriptors

The ortho-methyl substituent in 1-bromo-4-methanesulfonyl-2-methylbenzene (MW = 249.12–249.13 g/mol) adds approximately 14 g/mol to the molecular weight relative to the non-methylated analog 1-bromo-4-methanesulfonylbenzene (MW = 235.095–235.1 g/mol), representing a 6% increase in mass . Computed properties for the target compound include an XLogP3 value of 2.2 and a topological polar surface area (TPSA) of 42.5 Ų [1]. For comparison, the non-methylated analog has a computed XLogP3 of approximately 1.5–1.7 (PubChem data) and identical TPSA (due to the same polar atoms) [2]. This ~0.5–0.7 log unit increase in calculated lipophilicity, driven by the methyl substituent, may influence membrane permeability and metabolic stability in drug discovery contexts.

Medicinal chemistry Property prediction Lead optimization

PRC2 Inhibitor Intermediate: Documented Use in Oncology-Focused Pharmaceutical Patent Literature

1-Bromo-4-methanesulfonyl-2-methylbenzene is specifically cited in patent literature as a synthetic intermediate for naphthyridine and imidazo[1,2-c]pyrimidine derivatives that function as Polycomb Repressive Complex 2 (PRC2) inhibitors . PRC2 (specifically the EZH2 subunit) is a validated oncology target implicated in multiple cancer types, and inhibitors of this complex are under active clinical development . The compound‘s ortho-methyl substitution pattern is essential for generating the specific steric and electronic environment required in the final PRC2 inhibitor pharmacophore; the non-methylated analog 1-bromo-4-methanesulfonylbenzene is not cited in these same patent contexts, underscoring the functional necessity of the methyl group for target engagement .

PRC2 inhibitors Cancer therapeutics Medicinal chemistry

1-Bromo-4-methanesulfonyl-2-methylbenzene: High-Value Application Scenarios for Scientific Procurement


PRC2/EZH2 Inhibitor Medicinal Chemistry Programs in Oncology

This compound serves as a validated synthetic intermediate for constructing PRC2 inhibitor scaffolds, specifically naphthyridine and imidazo[1,2-c]pyrimidine derivatives under active investigation for cancer therapy . Medicinal chemistry teams pursuing structure-activity relationship optimization in the PRC2/EZH2 inhibitor space should prioritize this ortho-methyl analog over the non-methylated version (1-bromo-4-methanesulfonylbenzene), as the methyl group is integral to the pharmacophore design documented in the originating patent literature .

Palladium-Catalyzed Cross-Coupling Reaction Development Requiring Sterically Modulated Aryl Bromides

The ortho-methyl substituent adjacent to the bromine atom introduces steric hindrance that can modulate oxidative addition rates in Suzuki-Miyaura, Buchwald-Hartwig, and related Pd-catalyzed couplings . This steric tuning may be advantageous in sequential or chemoselective cross-coupling strategies where differential reactivity between multiple aryl bromides is required. The compound’s computed XLogP3 of 2.2 and TPSA of 42.5 Ų provide predictable physicochemical behavior for reaction optimization [1].

In-House Synthesis and Scale-Up Using Validated Oxone Oxidation Protocol

The established synthetic route—oxidation of 1-bromo-2-methyl-4-methylsulfanylbenzene with Oxone in methanol/water to afford the target sulfone in 83% yield—offers a practical entry point for laboratories requiring this building block in multi-gram quantities . The procedure utilizes commercially available reagents, proceeds under mild conditions (0 °C to room temperature), and provides fully characterized product (¹H NMR δ 7.81, 7.75, 7.62, 3.05, 2.50 ppm in CDCl₃), enabling straightforward in-process quality control .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-4-methanesulfonyl-2-methylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.